erythro-Guaiacylglycerol beta-threo-syringylglycerol ether
Overview
Description
1-(4-{[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol is a guaiacyl lignin that is guaiacylglycerol in which the hydrogen on the 2-hydroxy function has been replaced by a 4-(1,2,3-trihydroxypropan-1-yl)-2,6-dimethoxyphenyl group. It has a role as a plant metabolite. It is a guaiacyl lignin, a member of phenols, a dimethoxybenzene, a secondary alcohol and a primary alcohol. It derives from a guaiacylglycerol.
Scientific Research Applications
Formation and Synthesis in Lignin Studies
Studies have focused on the formation of compounds similar to 1-(4-{[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol in lignin, a complex organic polymer found in the cell walls of plants. These compounds have been observed as reaction products in the acid treatment of birch lignin, indicating their potential origin from lignin structures (Li, Lundquist, & Stenhagen, 1996). Furthermore, synthetic pathways have been developed for compounds structurally similar to this molecule, which are often found in natural sources such as Iryanthera laevis and Broussonetia papyrifera (Almeida, Fraiz, & Braz-Filho, 1999).
Metabolism by Fungi and Bacteria
Research has also highlighted the metabolism of related diarylpropane lignin model compounds by fungi and bacteria. The white-rot basidiomycete Phanerochaete chrysosporium, for instance, has been shown to metabolize diarylpropane derivatives, providing insights into the biological degradation of lignin (Enoki & Gold, 1982). Additionally, Pseudomonas acidovorans D3, a natural bacterial isolate, has been found to grow on lignin model compounds structurally similar to the subject molecule, suggesting its potential role in lignin degradation (Vicuña, González, Mozuch, & Kirk, 1987).
Pyrolytic Reactivities in Lignin Pyrolysis
The pyrolytic behavior of lignin model compounds, such as 1,2-diarylpropane-1,3-diol types, has been studied to understand the thermal degradation of lignin. Such studies help in elucidating the thermal behavior of lignin subunits and contribute to the understanding of lignin's role in biomass conversion technologies (Watanabe, Kawamoto, & Saka, 2015).
Properties
IUPAC Name |
1-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]propane-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O10/c1-28-15-6-11(4-5-13(15)24)20(27)18(10-23)31-21-16(29-2)7-12(8-17(21)30-3)19(26)14(25)9-22/h4-8,14,18-20,22-27H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVRMRVCLWOKDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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